molecular formula C12H12N2O B13695031 3-(2,5-Dimethylphenyl)pyrazin-2(1H)-one

3-(2,5-Dimethylphenyl)pyrazin-2(1H)-one

Cat. No.: B13695031
M. Wt: 200.24 g/mol
InChI Key: FCRVNPCUKRHJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the pyrazinone family This compound is characterized by a pyrazinone ring substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)pyrazin-2(1H)-one typically involves the reaction of 2,5-dimethylphenyl hydrazine with a suitable pyrazinone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrazinone ring.

Scientific Research Applications

3-(2,5-Dimethylphenyl)pyrazin-2(1H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazine: A related compound with a similar structure but lacking the phenyl group.

    3-Phenylpyrazin-2(1H)-one: Similar to 3-(2,5-Dimethylphenyl)pyrazin-2(1H)-one but without the methyl groups on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the 2,5-dimethylphenyl group and the pyrazinone ring

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C12H12N2O/c1-8-3-4-9(2)10(7-8)11-12(15)14-6-5-13-11/h3-7H,1-2H3,(H,14,15)

InChI Key

FCRVNPCUKRHJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.